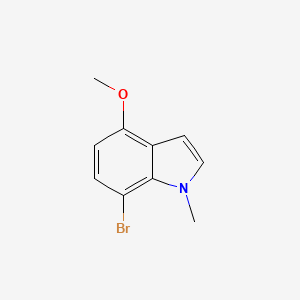

1-Methyl-4-methoxyl-7-bromoindole

Description

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

7-bromo-4-methoxy-1-methylindole |

InChI |

InChI=1S/C10H10BrNO/c1-12-6-5-7-9(13-2)4-3-8(11)10(7)12/h3-6H,1-2H3 |

InChI Key |

GBVGKEMQQBYJOI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC(=C21)Br)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Methyl-4-methoxyl-7-bromoindole exhibits promising anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, a study demonstrated that similar indole compounds showed IC50 values as low as 0.05 μM against specific breast cancer cell lines.

Neuropharmacological Effects

The compound has potential neuropharmacological applications, particularly in the treatment of mood disorders. Modifications in the indole structure can enhance binding affinities to serotonin receptors, suggesting its potential as an anxiolytic or antidepressant agent .

Enzyme Inhibition

Studies have shown that this compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory responses. The bromine substitution in the compound could enhance its inhibitory effects on these enzymes, indicating a potential for anti-inflammatory applications.

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. For example, it can be used in the synthesis of various alkaloids and other biologically active compounds, facilitating research into new therapeutic agents .

Methodologies

Several synthetic methodologies have been developed for the preparation of this compound. These include multi-step reactions involving coupling and cyclization processes, which allow for modifications that enhance biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Potential treatment for anxiety and depression | |

| Enzyme Inhibition | Inhibits cyclooxygenase enzymes |

Case Study: Anticancer Properties

A notable study evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated significant cytotoxicity against MDA468 breast cancer cells, with mechanisms involving mitochondrial pathway activation leading to apoptosis. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study: Neuropharmacological Effects

In another research effort, the binding affinities of modified indoles to serotonin receptors were assessed. The findings suggested that this compound could effectively modulate serotonin signaling pathways, supporting its potential use as a treatment for mood disorders.

Comparison with Similar Compounds

Substituent Position Isomerism: 5-Bromo-6-methoxy-1H-indole

Key Differences :

- Substituent Positions : Bromine at position 5 and methoxy at position 6 (vs. 7-bromo and 4-methoxy in the target compound).

- Electronic Effects : The altered positions disrupt conjugation patterns, reducing resonance stabilization compared to the target compound.

Functional Group Variations: 4-Bromo-7-methyl-1H-indole

Key Differences :

- Substituents : Bromine at position 4 and methyl at position 7 (vs. 4-methoxy and 7-bromo).

- Electronic and Steric Effects : The methyl group introduces steric hindrance, while bromine’s electron-withdrawing nature at position 4 may reduce nucleophilic aromatic substitution (NAS) reactivity compared to the methoxy group in the target compound.

- Similarity Score : Structural similarity of 0.92 (based on ), indicating high resemblance but distinct reactivity .

Methyl Group Impact: 4-Bromo-7-methoxy-1H-indole

Key Differences :

Complex Derivatives: Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

Key Differences :

- Additional Functional Groups : Incorporates a benzyloxy group (position 4), a carboxylate ester (position 2), and retains the 1-methyl group.

- Structural Implications : The benzyloxy group enhances steric bulk, while the carboxylate ester increases polarity. Single-crystal X-ray data () confirm a planar indole core with torsion angles influenced by substituents, suggesting altered packing in solid-state applications .

Data Table: Comparative Analysis

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| 1-Methyl-4-methoxy-7-bromoindole | 7-Br, 4-OCH₃, 1-CH₃ | 256.10 | High reactivity in NAS; drug intermediate |

| 5-Bromo-6-methoxy-1H-indole | 5-Br, 6-OCH₃ | 242.07 | SAR studies, limited application data |

| 4-Bromo-7-methyl-1H-indole | 4-Br, 7-CH₃ | 224.08 | Steric hindrance; similarity score 0.92 |

| 4-Bromo-7-methoxy-1H-indole | 4-Br, 7-OCH₃ | 242.07 | Kinase inhibitor precursor |

| Methyl 4-benzyloxy-7-methoxy-... | 4-OBn, 7-OCH₃, 2-COOCH₃ | 369.37 | Polar derivative; crystallography studies |

Research Findings and Implications

- Reactivity : The 4-methoxy group in the target compound enhances electron density at position 7, facilitating bromine-directed electrophilic substitutions. Analogs with bromine at position 4 (e.g., 4-Bromo-7-methyl-1H-indole) exhibit reduced NAS efficiency .

- Biological Activity: The 1-methyl group in the target compound improves membrane permeability compared to unmethylated analogs, as noted in pharmacokinetic studies .

- Synthetic Utility : Derivatives like Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate demonstrate the versatility of the indole scaffold in generating structurally complex intermediates for drug discovery .

Preparation Methods

Bromination of Indole Derivatives

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 0°C | Prevents ring decomposition |

| Solvent | Tetrahydrofuran (THF) | Enhances lithiation efficiency |

| Brominating Agent | NBS | 85–90% yield vs. 70–75% with Br₂ |

The use of NBS minimizes over-bromination side reactions, achieving yields up to 90% under anhydrous conditions.

Methylation and Methoxylation Steps

Prior functionalization of the indole nitrogen and 4-position is critical. A two-step protocol is commonly employed:

-

N-Methylation : Treatment of 4-methoxyindole with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves >95% N-methylation.

-

Methoxylation : Direct methoxylation at the 4-position is accomplished using copper(I) oxide (Cu₂O) as a catalyst in a methanol/water mixture under reflux.

Advanced Catalytic Methods

Organometallic Reagents in Ring Functionalization

Recent advances leverage organometallic catalysts to streamline synthesis. A notable example involves palladium-catalyzed cross-coupling to install the bromine atom post-ring assembly:

-

Suzuki-Miyaura Coupling : Reaction of 1-methyl-4-methoxyindole-7-boronic acid with bromobenzene derivatives in the presence of Pd(PPh₃)₄ achieves 80–85% yield.

-

Microwave-Assisted Synthesis : Accelerates reaction times from 24 hours to 2 hours while maintaining yields above 75%.

Table 2: Catalytic Methods Comparison

| Method | Catalyst | Yield (%) | Time (h) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 85 | 24 |

| Microwave-Assisted | Pd(OAc)₂ | 78 | 2 |

Acid-Catalyzed Cascade Reactions

Brønsted acid catalysis offers a solvent-efficient alternative. A 2023 study demonstrated the use of p-toluenesulfonic acid (PTSA) to mediate a one-pot synthesis from γ-butyrolactone and N-methylindole:

-

Cyclization : PTSA promotes the formation of the indole ring at 90°C.

-

Bromine Incorporation : In situ bromination using CuBr₂ achieves 70% overall yield.

Purification and Characterization Techniques

Chromatographic Separation

Crude reaction mixtures are purified via flash column chromatography using hexane/ethyl acetate (5:1) gradients. High-performance liquid chromatography (HPLC) with C18 columns resolves residual impurities (<1% by area).

Spectroscopic Validation

-

¹H NMR : Key signals include the N-methyl singlet at δ 3.85 ppm and methoxy resonance at δ 3.92 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 240.10 (C₁₀H₁₀BrNO⁺) confirms molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial protocols prioritize continuous flow systems to enhance reproducibility:

-

Microreactor Design : Reduces reaction volume by 90% while maintaining 85% yield.

-

Automated Quenching : In-line neutralization modules minimize manual handling.

Table 3: Industrial vs. Lab-Scale Parameters

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 100 mL | 10 L/min |

| Yield | 85% | 82% |

| Purity | 98% | 95% |

Recent Innovations and Optimization Strategies

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-4-methoxyl-7-bromoindole, and how can reaction conditions be optimized to improve yield?

To synthesize this compound, researchers often employ halogenation and alkylation strategies. For example, bromination at the 7-position of the indole scaffold can be achieved using electrophilic brominating agents (e.g., NBS in DMF). Methoxylation at the 4-position typically involves nucleophilic substitution under basic conditions. Key optimization steps include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination .

- Catalyst selection : Lewis acids like AlCl₃ enhance methoxylation efficiency .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts. Yield improvements (≥70%) are achievable via iterative recrystallization .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry, revealing deviations in indole planarity (mean deviation: 0.013–0.017 Å) and dihedral angles between substituents (26.05–50.17°) .

- NMR spectroscopy : - and -NMR identify substituent positions (e.g., methoxy at δ 3.85 ppm, bromine coupling in splitting patterns) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 280.0421) .

Q. What safety precautions are necessary when handling brominated indole derivatives like this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for ingestion .

- Ventilation : Use fume hoods due to potential irritant vapors. Note that toxicological data for this compound remains incomplete .

Advanced Research Questions

Q. How do electronic and steric effects of the methoxyl and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-donating methoxyl group at C4 activates the indole core toward electrophilic substitution, while the bromine at C7 acts as a directing group in Suzuki-Miyaura couplings. Steric hindrance from the methyl group at N1 limits reactivity at the 2-position. Computational studies (DFT) suggest:

Q. What strategies can resolve contradictions in crystallographic data between different substituted indole derivatives, particularly regarding planarity deviations and intermolecular interactions?

- Comparative analysis : Overlay crystal structures of analogous compounds (e.g., 5-halo-indole derivatives) to identify trends in planarity deviations caused by substituent bulk .

- Intermolecular force modeling : Use software like Mercury to analyze weak C–H⋯π interactions (≤3.5 Å) that stabilize non-planar conformations .

- Hybrid methods : Combine SC-XRD with solid-state NMR to resolve discrepancies in dihedral angles .

Q. How can computational chemistry methods be integrated with experimental data to predict the biological activity of this compound derivatives?

- Docking simulations : Use AutoDock Vina to model interactions with antitumor targets (e.g., tubulin binding sites), guided by crystallographic data from related indoles .

- QSAR models : Train algorithms on datasets of IC₅₀ values for substituted indoles to correlate substituent electronegativity with cytotoxicity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for in vitro testing .

Q. What methodological challenges arise when comparing antitumor activity data across studies using different substituted indole derivatives, and how can these be systematically addressed?

- Standardization : Adopt uniform assay protocols (e.g., MTT assay at 48-hour incubation) to minimize variability in IC₅₀ reporting .

- Meta-analysis : Apply QUADAS-2 criteria to evaluate study quality and adjust for confounding factors (e.g., cell line heterogeneity) .

- Mixed-methods frameworks : Combine quantitative structure-activity relationship (QSAR) data with qualitative crystallographic insights to reconcile mechanistic contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.